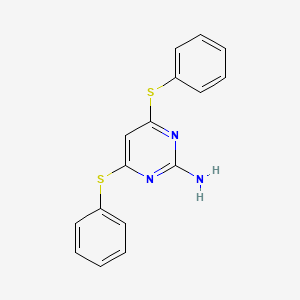
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is a chemical compound with the molecular formula C16H13N3S2 . It has a molecular weight of 311.42 .
Molecular Structure Analysis
The molecular structure of “4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is based on the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
High-Performance Polyimides
Research has demonstrated the synthesis of high-performance polyimides containing pyridine and sulfur units. These polyimides exhibit exceptional optical properties, including high refractive indices and low birefringence, making them suitable for applications in optics and photonics. For instance, Guan et al. (2017) synthesized polyimides with average refractive indices ranging from 1.7006 to 1.7620, highlighting their potential for high-refractive-index materials (Guan et al., 2017).
Soluble and Thermally Stable Polymers
Novel fluorinated polyimides have been prepared, showcasing good solubility in strong polar solvents and excellent thermal stability. These polymers could potentially be used in the electronics industry for flexible, tough, and transparent films. Guan et al. (2014) reported on fluorinated polyimides that exhibited UV-visible absorption cut-off wavelengths at 342–393 nm and glass transition temperatures between 239 and 306°C, indicating their suitability for high-temperature applications (Guan et al., 2014).
Optical and Electrochromic Materials
Polyimides and related polymers derived from diamines containing pyridine and phenylsulfanyl units have been studied for their optical and electrochromic properties. These materials offer potential for use in electrochromic devices and sensors due to their ability to change color or luminescence in response to various stimuli. Wang et al. (2008) described a novel fluorescent poly(pyridine-imide) acid chemosensor that can act as an “off–on” fluorescent switcher for acids, demonstrating its potential in sensing applications (Wang et al., 2008).
Novel Sulfonated Membranes for Water Treatment
Sulfonated polyimides synthesized from novel diamine monomers have shown improved water flux, stability, and proton conductivity, making them promising candidates for water treatment and membrane technologies. Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and dye rejection, indicating their utility in treating dye solutions and other industrial wastewater (Liu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-bis(phenylsulfanyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDYWDCZMKRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

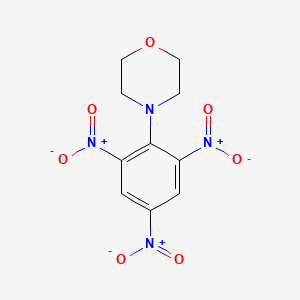
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
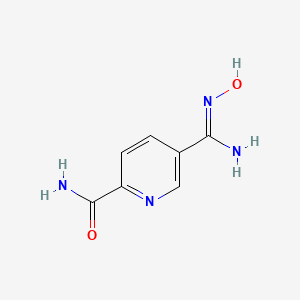
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
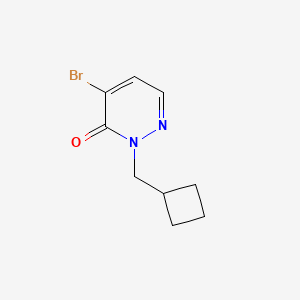
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
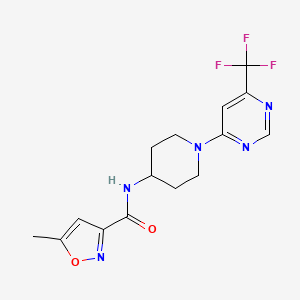
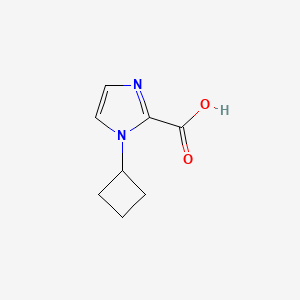
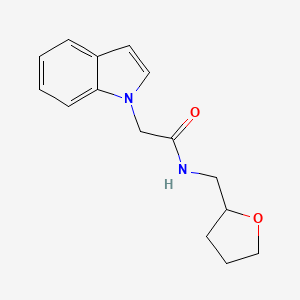
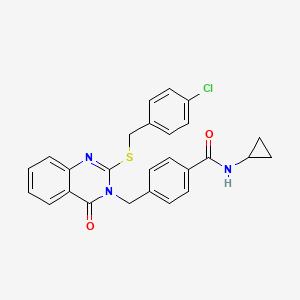
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)